molecular formula C13H11N3O3 B4109216 N-[1]benzofuro[3,2-d]pyrimidin-4-yl-beta-alanine

N-[1]benzofuro[3,2-d]pyrimidin-4-yl-beta-alanine

Cat. No.: B4109216
M. Wt: 257.24 g/mol
InChI Key: UCXIHPMGZFSJQY-UHFFFAOYSA-N
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Description

The compound “N-1benzofuro[3,2-d]pyrimidin-4-yl-beta-alanine” is a complex organic molecule that contains a benzofuro[3,2-d]pyrimidin-4-yl moiety attached to a beta-alanine .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like the aza-Wittig reactions of iminophosphoranes with isocyanates to give carbodiimide intermediates .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like NMR, mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using a variety of techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined experimentally or estimated using computational methods .

Mechanism of Action

The mechanism of action of such compounds in biological systems can vary widely and would likely need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific physical and chemical properties. Some similar compounds have been found to have anticancer properties .

Future Directions

The future directions for research on such compounds could include further exploration of their synthesis, characterization of their physical and chemical properties, determination of their mechanisms of action in biological systems, and assessment of their potential uses in medicine or other applications .

Properties

IUPAC Name

3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-10(18)5-6-14-13-12-11(15-7-16-13)8-3-1-2-4-9(8)19-12/h1-4,7H,5-6H2,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXIHPMGZFSJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1]benzofuro[3,2-d]pyrimidin-4-yl-beta-alanine
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N-[1]benzofuro[3,2-d]pyrimidin-4-yl-beta-alanine
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N-[1]benzofuro[3,2-d]pyrimidin-4-yl-beta-alanine
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N-[1]benzofuro[3,2-d]pyrimidin-4-yl-beta-alanine
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Reactant of Route 6
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